- Enolate-Based Regioselective Anti-Beckmann C-C Bond Cleavage of KetonesJournal of Organic Chemistry, 2021, 86(17), 11608-11632,
Cas no 622-32-2 ((Z)-Benzaldehyde oxime)
(Z)-Benzaldehyde oxime structure
(Z)-Benzaldehyde oxime Properties
Names and Identifiers
-
- (Z)-Benzaldehyde oxime
- (NZ)-N-benzylidenehydroxylamine
- Benzaldehyde, oxime, (Z)-
- SYN-BENZALDEHYDE OXIME
- (Z)-Benzaldoxime
- anti-Benzaldoxime
- Benzaldehyde oxime, cis
- cis-Benzaldoxime
- syn-Benzaldoxime
- (Z)-Benzaldehydeoxime
- Benzaldoxime, (Z)-
- CHEMBL265435
- BENZALDEHYDEOXIME
- 622-32-2
- 622-31-1
- NSC-154850
- (E)-benzaldehydeoxime
- 932-90-1
- NSC 154850
- BENZALDEHYDE, OXIME, (C(Z))-
- trans-Benzaldoxime
- D78196
- Z-Benzaldoxime
- (E)-Benzaldoxime
- (E)-Benzaldehyde oxime
- YR8F3Q0KSH
- SCHEMBL309201
- CS-0357523
- CIS-BENZALDEHYDE OXIME
- NS00039544
- Benzaldoxime
- Benzaldehyde, (Z)-
- DTXSID801031545
- (E)-N-(phenylmethylidene)hydroxylamine
- UNII-YR8F3Q0KSH
- NSC154850
- +Expand
-
- MFCD00063017
- VTWKXBJHBHYJBI-VURMDHGXSA-N
- InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6-
- O/N=C\C1=CC=CC=C1
Computed Properties
- 121.05281
- 1
- 0
- 1
- 121.052764
- 9
- 95.1
- 0
- 0
- 0
- 1
- 0
- 1
- nothing
- 2
- 0
- 32.6
Experimental Properties
- 1.49470
- 32.59
- n20/D 1.591(lit.)
- 200°C at 760 mmHg
- 34-36 °C(lit.)
- 228 °F
- methanol: 0.1 g/mL, clear
- Acicular crystals
- 0.1
- 1.1111
(Z)-Benzaldehyde oxime Price
(Z)-Benzaldehyde oxime Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 2 min, cooled; 15 min, -78 °C
1.2 30 min, -78 °C; 4 h, -78 °C → 0 °C
1.2 30 min, -78 °C; 4 h, -78 °C → 0 °C
Reference
(Z)-Benzaldehyde oxime Raw materials
(Z)-Benzaldehyde oxime Preparation Products
(Z)-Benzaldehyde oxime Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:622-32-2)
TANG SI LEI
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(Z)-Benzaldehyde oxime Related Literature
-
David R. Kelly,Simon C. Baker,David S. King,Deepa S. de Silva,Gwyn Lord,Jason P. Taylor Org. Biomol. Chem. 2008 6 787
-
2. Organic chemistry
-
4. The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanismsRobert F. Hudson,Keith A. F. Record J. Chem. Soc. Perkin Trans. 2 1978 1167
-
Ahmad Allouch,Valérie Roubaud,Robert Lauricella,Jean-Claude Bouteiller,Béatrice Tuccio Org. Biomol. Chem. 2003 1 593
-
6. 3(2H)-Furanone as a promising scaffold for the synthesis of novel fluorescent organic dyes: an experimental and theoretical investigationBeena Varghese,Saleh N. Al-Busafi,FakhrEldin O. Suliman,Salma M. Z. Al-Kindy New J. Chem. 2015 39 6667
-
Jian Liu,Lixia Liu,Wei Guo,Minglang Fu,Minli Yang,Shengxiong Huang,Feng Zhang,Yongsheng Liu RSC Adv. 2019 9 17754
-
Zhenjie Qi,Zhenyu An,Bingbing Huang,Mingzhong Wu,Quansen Wu,Dongfang Jiang Org. Biomol. Chem. 2023 21 6419
-
Jian Liu,Wei Guo,Minli Yang,Lixia Liu,Shengxiong Huang,Liang Tao,Feng Zhang,Yongsheng Liu RSC Adv. 2018 8 41872
-
Jian Liu,Wei Guo,Minli Yang,Lixia Liu,Shengxiong Huang,Liang Tao,Feng Zhang,Yongsheng Liu RSC Adv. 2018 8 41872
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